

# ORM-3819 preparing stock solutions and dilutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ORM-3819**  
Cat. No.: **B15579920**

[Get Quote](#)

## Application Notes and Protocols: ORM-3819

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ORM-3819** is a potent inotropic agent with a dual mechanism of action, functioning as both a cardiac troponin C (cTnC) sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. These characteristics make it a compound of significant interest in cardiovascular research and drug development for conditions such as heart failure. This document provides detailed protocols for the preparation of stock solutions and subsequent dilutions of **ORM-3819** to facilitate reproducible and accurate in vitro and in vivo studies.

## Chemical and Physical Properties

A summary of the key quantitative data for **ORM-3819** is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's basic characteristics.

Table 1: Quantitative Data for **ORM-3819**

| Property            | Value                              |
|---------------------|------------------------------------|
| Molecular Weight    | 397.38 g/mol                       |
| Appearance          | Light orange to dark orange powder |
| Purity (HPLC)       | ≥98%                               |
| Solubility          | DMSO: ≥30 mg/mL                    |
| Storage Temperature | 2-8°C (for solid compound)         |

## Mechanism of Action

**ORM-3819** enhances cardiac contractility through two primary signaling pathways:

- Cardiac Troponin C (cTnC) Sensitization: **ORM-3819** binds to cardiac troponin C, increasing its sensitivity to calcium ions. This enhances the formation of cross-bridges between actin and myosin filaments, leading to a stronger myocardial contraction without a significant increase in intracellular calcium concentration.
- Selective Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting PDE III, **ORM-3819** prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates key proteins involved in calcium handling and myofilament function, further augmenting contractility.

## Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of **ORM-3819** stock solutions and subsequent dilutions for experimental use.

### Preparation of a 1 mg/mL Stock Solution

Materials:

- **ORM-3819** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Weighing the Compound: Accurately weigh out 1 mg of **ORM-3819** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
- Adding Solvent: Add 1 mL of DMSO to the tube containing the **ORM-3819** powder.
- Dissolution: Vortex the solution thoroughly for 1-2 minutes until the **ORM-3819** is completely dissolved. The solution should be clear.
- Storage: The 1 mg/mL stock solution can be stored at room temperature for short-term use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

## Preparation of Working Dilutions

Procedure:

To prepare working solutions of 0.1 mg/mL and 0.01 mg/mL from the 1 mg/mL stock solution, perform the following serial dilutions:

To prepare a 0.1 mg/mL working solution:

- Take 100 µL of the 1 mg/mL **ORM-3819** stock solution.
- Add it to 900 µL of the desired experimental buffer or cell culture medium.
- Mix thoroughly by vortexing or gentle pipetting.

To prepare a 0.01 mg/mL working solution:

- Take 100  $\mu$ L of the freshly prepared 0.1 mg/mL working solution.
- Add it to 900  $\mu$ L of the desired experimental buffer or cell culture medium.
- Mix thoroughly by vortexing or gentle pipetting.

Note: The final concentration of DMSO in the experimental medium should be carefully controlled, as high concentrations can be toxic to cells. It is advisable to prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **ORM-3819** used in the experiment.

## Visualizations

### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for **ORM-3819** stock and working solution preparation.

## Signaling Pathways

[Click to download full resolution via product page](#)**Caption: Dual mechanism of action of **ORM-3819**.**

- To cite this document: BenchChem. [ORM-3819 preparing stock solutions and dilutions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15579920#orm-3819-preparing-stock-solutions-and-dilutions\]](https://www.benchchem.com/product/b15579920#orm-3819-preparing-stock-solutions-and-dilutions)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)